(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone
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Overview
Description
(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone is a complex organic compound that features a quinoline core substituted with a sulfonyl group and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid.
Attachment of the Thiomorpholine Moiety: The thiomorpholine group can be attached via nucleophilic substitution reactions, often using thiomorpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone: Similar structure but with a morpholine moiety instead of thiomorpholine.
(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(piperidino)methanone: Contains a piperidine ring instead of thiomorpholine.
Uniqueness
(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-14-5-7-15(8-6-14)28(25,26)19-16-3-1-2-4-18(16)22-13-17(19)20(24)23-9-11-27-12-10-23/h1-8,13H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSAKFRSBGODRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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